钨酸钾

描述

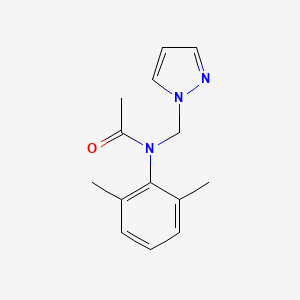

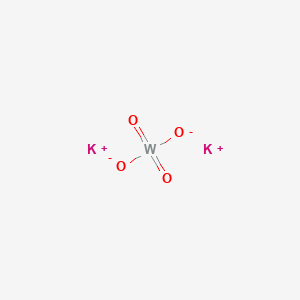

Potassium tungstate is a heavy, crystalline powder that is soluble in water but insoluble in alcohol . It has a molecular formula of K2WO4 and a molecular weight of 326.03 . It is used in various applications such as solar energy and water treatment. It also serves as an alkaloids precipitating agent and is used in bronze production and tungsten refining .

Synthesis Analysis

Potassium tungstate can be synthesized via the solvothermal method . A study presents the solvothermal synthesis of potassium niobium tungstate K2Nb10W7O47 nanoparticles, a novel material with remarkable electrocatalytic water splitting and supercapacitance properties .Molecular Structure Analysis

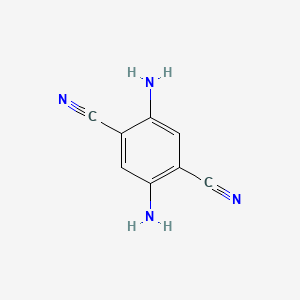

The molecular structure of potassium tungstate is represented by the formula K2WO4 . The potassium atom has a radius of 227.2 pm and a Van der Waals radius of 275 pm .Chemical Reactions Analysis

Tungstate, like molybdates, gives intensely blue solutions of complex tungstate (V,VI) when reduced by most organic materials . Unlike chromate, tungstate is not a good oxidizer, but like chromate, solutions of tungstate condense to give the isopolytungstates upon acidification .Physical And Chemical Properties Analysis

Potassium tungstate is a heavy, crystalline powder that is soluble in water but insoluble in alcohol . It has a melting point of 921 °C and a density of 3.12 g/mL at 25 °C . It has the lowest vapor pressure of all metals, the lowest compressibility, an extremely high density, a high modulus of elasticity, low thermal expansion, and high thermal conductivity .科学研究应用

腐蚀抑制

钨酸钾与其他化合物(如钨酸钠和碘酸钾)结合使用,已被研究其在腐蚀抑制中的作用。研究表明,虽然钨酸盐单独作为腐蚀抑制剂不可行,因为氧化能力低且成本高,但它与碘酸钾的组合表现出共抑制特性,有利于工业冷却水系统。该过程中钝化膜的形成和强度已得到详细探讨(Shibli & Saji, 2005)。

声光调制器

钨酸钾衍生物,如钨酸钾钇,已被分析用于调制高功率激光束的应用。这些研究导致了有前景的声光调制器配置的开发,能够有效地调制线性和随机偏振辐射(Mazur, Mazur, Pozhar, & Shorin, 2016)。

微壁合成

已经进行了通过热蒸发合成钨酸钾微壁的研究。使用各种材料,如钨粉和碘化钾,已经创建了钨酸钾微壁,为材料科学中的潜在应用提供了见解(Hong, Xie, Hu, & Wu, 2006)。

晶体生长和激光应用

钨酸钾晶体的生长,特别是钨酸钾钬和钨酸钾钇双钨酸盐,已得到广泛的研究。这些晶体因其非线性光学特性和作为激光主体材料的潜力而具有重要意义。研究重点是它们的晶体生长方法和表征,突出了它们在激光技术中的应用(Majchrowski et al., 2001; Kumaran et al., 2006)。

纳米结构光子腔

钨酸钾材料已被探索其在晶体双钨酸盐通道波导中集成激光器的潜力。这里的重点是稀土离子掺杂材料及其在有源光子学中的效率,特别是当掺杂 Yb3+ 离子时(Ay et al., 2011)。

作用机制

Target of Action

Potassium tungstate primarily targets the large-conductance voltage- and Ca2±dependent K+ (BK) channels . These channels play a crucial role in modulating the proliferation and function of vascular smooth muscle cells (VSMCs) . The presence of the regulatory β1 subunit is essential for the tungstate-mediated activation of BK channels in VSMCs .

Mode of Action

Potassium tungstate interacts with its targets in a β subunit- and Mg2±dependent manner . It induces a significant left shift in the voltage-dependent activation curve only in BK channels containing αβ1 or αβ4 subunits . This activation of BK channels by tungstate is enhanced at cytosolic Ca2+ levels reached during myocyte contraction . It’s important to note that this activation is prevented either by removal of cytosolic Mg2+ or by mutations rendering the channel insensitive to Mg2+ .

Biochemical Pathways

Potassium tungstate affects several phosphate-dependent intracellular functions, including energy cycling (ATP), regulation of enzyme activity (cytosolic protein tyrosine kinase [cytPTK] and tyrosine phosphatase), and intracellular secondary messengers (cyclic adenosine monophosphate [cAMP]) . It activates both the ERK1/2 pathway and the BKαβ1 potassium channel . This activation promotes G protein activation .

Result of Action

The molecular and cellular effects of potassium tungstate’s action include the activation of BK channels and the promotion of G protein activation . This leads to the phosphorylation of ERK and inhibits platelet-derived growth factor (PDGF)-stimulated cell proliferation in human vascular smooth muscle .

Action Environment

It’s known that tungsten, the main component of potassium tungstate, is an emerging environmental toxicant Therefore, environmental factors could potentially influence the action of potassium tungstate

安全和危害

属性

IUPAC Name |

dipotassium;dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4O.W/q2*+1;;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQNGTNRWPXMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4W | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White powder; Soluble in water; [Strem Chemicals MSDS] | |

| Record name | Potassium tungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7790-60-5 | |

| Record name | Potassium tungstate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TUNGSTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6VRM0OU6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: The molecular formula of potassium tungstate is K2WO4. Its molecular weight is 326.00 g/mol. []

A: Potassium tungstate crystallizes in the space group C2/m with cell parameters a = 12.39 Å, b = 6.105 Å, c = 7.560 Å, and β = 115.96°. The structure consists of layers parallel to (001) formed by WO4 tetrahedra surrounded by a hexagon of potassium ions. []

A: Studies have investigated the micro-Raman spectra of potassium tungstate under high pressure, revealing pressure sensitivities of its principal bands. [] Additionally, FTIR spectroscopy has been used to study synthesized potassium tungstate compounds, confirming the presence of specific anionic structures. []

A: Potassium tungstate has found application as a flame retardant for down feathers. This application demonstrates its stability at high temperatures (90–130 °C) in the presence of other chemical agents. []

A: Potassium tungstate acts as a promoter in silver catalysts for the direct oxidation of propylene to propylene oxide. The presence of both tungsten and potassium, potentially introduced together through potassium tungstate, enhances the catalyst's propylene oxide productivity, especially in the presence of carbon dioxide. []

A: Yes, potassium tungstate can catalyze the synthesis of silver nanoparticles at room temperature using ethylene glycol as both solvent and reducing agent. This method offers a surfactant-free route to produce fairly monodisperse silver nanoparticles with excellent catalytic activity for reactions like the reduction of 4-nitrophenol. []

A: Europium-doped potassium tungstate (K4–3x(WO4)2:Eu3+x) exhibits strong absorption in the ultraviolet region due to 4f-4f electron transitions of Eu3+ ions. This material also displays strong luminescence, and its crystal structure allows for high europium doping concentrations without significant concentration quenching. []

A: Introducing a small amount of samarium (Sm3+) acts as a sensitizer, enhancing the energy absorption peak around 405 nm. This modification allows for the adjustment of the excitation spectrum and further improves the material's potential for applications like white LEDs. []

A: Yes, potassium tungstate can be electrochemically converted into tungsten trioxide (WO3), a well-known electrochromic material. This process, starting from readily available tungsten filaments, offers a simple and inexpensive method for preparing WO3 films for electrochromic applications. []

A: Adding small amounts of potassium tungstate to the electrolyte during the cycling of nickel hydroxide films can improve their electrochromic characteristics, especially under galvanostatic regimes. This improvement is likely due to modifications in the film's physico-chemical properties induced by potassium tungstate. []

A: Yes, research has explored the behavior of potassium tungstates during electrochemical lithium insertion. These studies aim to understand the material's potential for use in lithium-ion battery electrodes. []

A: While research on potassium tungstate primarily focuses on its material properties and applications, some studies have investigated its effects in biological contexts. For instance, research has explored its role in the oxidation of carbohydrates by hydrogen peroxide. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

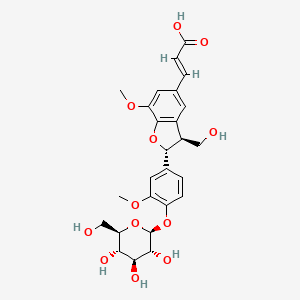

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

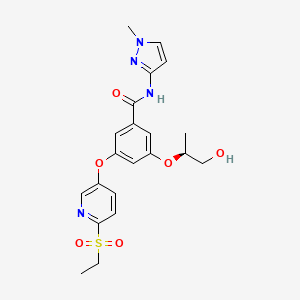

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)